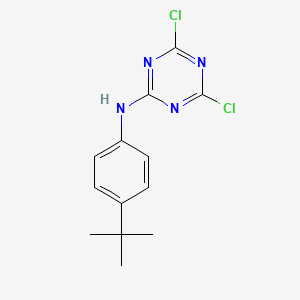![molecular formula C12H13GeN B15162631 2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine CAS No. 184866-02-2](/img/structure/B15162631.png)
2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine is a chemical compound that features a pyridine ring substituted with ethynyl and trimethylgermyl ethynyl groups
準備方法
The synthesis of 2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine, which is then subjected to ethynylation and trimethylgermylation reactions.
Ethynylation: This step involves the introduction of an ethynyl group to the pyridine ring. Common reagents for this reaction include acetylene derivatives and catalysts such as palladium or copper.
Reaction Conditions: The reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation and other side reactions.
化学反応の分析
2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where the ethynyl or trimethylgermyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and sensors.
Medicine: Research into its potential therapeutic applications, such as drug development and delivery systems, is ongoing.
Industry: The compound’s unique properties make it useful in the development of advanced materials and coatings.
作用機序
The mechanism of action of 2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine involves its interaction with molecular targets and pathways within biological systems. The ethynyl and trimethylgermyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
類似化合物との比較
2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine can be compared with other similar compounds, such as:
2-Ethynylpyridine: Lacks the trimethylgermyl group, resulting in different chemical and biological properties.
5-[(Trimethylgermyl)ethynyl]pyridine: Lacks the ethynyl group, leading to variations in reactivity and applications.
2-Ethynyl-5-[(trimethylsilyl)ethynyl]pyridine:
The uniqueness of this compound lies in its combination of ethynyl and trimethylgermyl groups, which confer distinct properties and reactivity patterns compared to its analogs.
特性
CAS番号 |
184866-02-2 |
|---|---|
分子式 |
C12H13GeN |
分子量 |
243.87 g/mol |
IUPAC名 |
2-(6-ethynylpyridin-3-yl)ethynyl-trimethylgermane |
InChI |
InChI=1S/C12H13GeN/c1-5-12-7-6-11(10-14-12)8-9-13(2,3)4/h1,6-7,10H,2-4H3 |
InChIキー |
UASUPYMWQSRGQD-UHFFFAOYSA-N |
正規SMILES |
C[Ge](C)(C)C#CC1=CN=C(C=C1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H,2H-Pyrimido[4,5-B]quinolin-2-one](/img/structure/B15162550.png)

![7-thia-2,4,5,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B15162558.png)


![5,11-Dimethyl-6H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B15162579.png)


![2-[(4-Acetamidophenyl)sulfanyl]ethyl acetate](/img/structure/B15162611.png)
![(1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15162616.png)




